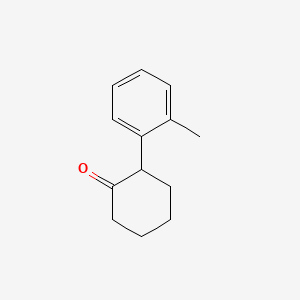

2-(o-Tolyl)cyclohexanone

Description

Properties

CAS No. |

63882-42-8 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2-(2-methylphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C13H16O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-3,6-7,12H,4-5,8-9H2,1H3 |

InChI Key |

GIAVYZPYLHJCHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2CCCCC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

Structural and Physical Properties

The table below compares key physical and chemical properties of 2-(o-Tolyl)cyclohexanone with structurally related compounds:

*Calculated based on structural similarity.

Key Observations:

- Solubility: Like 2-(1-cyclohexenyl)cyclohexanone, this compound is likely water-insoluble but soluble in ethers and alcohols due to its hydrophobic aromatic group .

- Boiling Point: Higher boiling points in analogs with bulky substituents (e.g., 275°C for 2-(1-cyclohexenyl)cyclohexanone) suggest similar trends for this compound .

Q & A

Q. What are the recommended synthetic routes for 2-(o-Tolyl)cyclohexanone, and how can reaction conditions be optimized for yield?

- Methodological Answer: A common approach involves Friedel-Crafts alkylation of o-xylene with cyclohexenone derivatives under acidic catalysis. Optimizing reaction temperature (e.g., 80–100°C) and stoichiometry of the catalyst (e.g., AlCl₃ or FeCl₃) can improve yield. For example, highlights substituent introduction via alkylation, where controlling the molar ratio of reactants and catalyst loading (10–15 mol%) minimizes byproducts like over-alkylated derivatives . Post-synthesis, purification via fractional distillation or column chromatography is recommended, as liquid-liquid equilibria (LLE) data for similar cyclohexanone systems (e.g., water + cyclohexanol + cyclohexanone) suggest temperature-dependent separation efficiencies .

Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structure of this compound?

- Methodological Answer:

- ¹H NMR: The aromatic protons of the o-tolyl group appear as a multiplet in δ 6.8–7.2 ppm, while the cyclohexanone ring protons show distinct splitting patterns (e.g., axial/equatorial protons at δ 1.5–2.5 ppm). Coupling constants (J) between adjacent protons help confirm stereochemistry .

- ¹³C NMR: The ketone carbonyl resonates at δ 205–210 ppm, and aromatic carbons appear at δ 125–140 ppm. DEPT-135 can differentiate CH₃ (o-tolyl methyl) from CH₂ groups .

- MS: A molecular ion peak at m/z corresponding to the molecular weight (e.g., ~202 g/mol for C₁₃H₁₄O) and fragmentation patterns (e.g., loss of CO or methyl groups) validate the structure. demonstrates MS interpretation for analogous cyclohexanones, where base peaks correlate with stable carbocation fragments .

Advanced Questions

Q. How can Box-Behnken experimental design (BBD) optimize reaction parameters for synthesizing this compound derivatives?

- Methodological Answer: BBD is effective for evaluating interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For example, used BBD to optimize ketoxime hydrolysis, setting three factors (temperature, catalyst amount, water content) at three levels. Response surface methodology (RSM) models the relationship between variables and yield, enabling identification of optimal conditions (e.g., 90°C, 12 mol% catalyst, 1:2 solvent ratio). ANOVA analysis of residuals ensures model validity, with R² > 0.95 indicating robust predictions .

Q. What computational methods predict the reactivity of this compound in enolate formation?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model enolate stability and regioselectivity. studied lithium enolates of 2-(p-biphenylyl)cyclohexanone, showing that electron-withdrawing substituents stabilize enolates via resonance. Natural Bond Orbital (NBO) analysis quantifies charge distribution, while transition-state modeling predicts kinetic vs. thermodynamic control in alkylation reactions .

Q. How can researchers resolve contradictory spectral data during structural elucidation of this compound derivatives?

- Methodological Answer:

- Cross-Validation: Combine multiple techniques (e.g., 2D NMR like COSY, HSQC) to resolve overlapping signals. For example, HMBC correlations between the o-tolyl methyl and adjacent aromatic carbons confirm substituent position .

- Isotopic Labeling: Introduce deuterium at suspected reactive sites (e.g., α-hydrogens) to track shifts in MS or NMR.

- Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation, as demonstrated in for structurally similar seized drug compounds .

Q. What strategies mitigate byproduct formation during catalytic hydrogenation of this compound intermediates?

- Methodological Answer:

- Catalyst Selection: Use PtO₂ or Pd/C with controlled H₂ pressure to avoid over-reduction. ’s LLE data suggest that byproducts like cyclohexanol can be separated via aqueous-organic phase partitioning at 303–333 K .

- Additives: Adding catalytic amounts of amines (e.g., triethylamine) suppresses ketone reduction, directing selectivity toward desired products .

Q. What in vitro assays evaluate the biological activity of this compound derivatives?

- Methodological Answer:

- Antimicrobial Assays: Disk diffusion or microbroth dilution (MIC/MBC) tests against Gram-positive/negative strains, as in , where cyclohexanones showed activity via membrane disruption .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess apoptosis induction. Structure-activity relationships (SAR) can guide modifications to enhance potency .

Notes

- Safety: Follow protocols in for handling cyclohexanone derivatives, including PPE and ventilation .

- Data Sources: Excluded unreliable sources (e.g., BenchChem) per user guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.